

FLT3-IN-2: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	FLT3-IN-2	
Cat. No.:	B10775474	Get Quote

FLT3-IN-2 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical regulator of hematopoiesis. Due to its role in driving the proliferation and survival of leukemic cells, particularly in Acute Myeloid Leukemia (AML), FLT3 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for **FLT3-IN-2**.

Chemical Structure and Properties

FLT3-IN-2, with the CAS Number 923562-23-6, is a small molecule inhibitor. Its chemical identity and key physicochemical properties are summarized below.[1]

Table 1: Chemical Identifiers for FLT3-IN-2



Identifier	Value	
IUPAC Name	5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine[1]	
CAS Number	923562-23-6[1][2]	
Molecular Formula	C21H16ClF3N4[1][2]	
SMILES	C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CN C4=C3C=C(C=N4)Cl)C(F)(F)F[1]	
InChI Key	MFXPJGJSKHZZGC-UHFFFAOYSA-N[1]	

Table 2: Physicochemical Properties of FLT3-IN-2

Property	Value	Reference
Molecular Weight	416.8 g/mol	[1]
Appearance	Solid	[3]
Purity	≥98%	[3]
Solubility	DMSO: ≥ 30 mg/mL (71.97 mM)Ethanol: 4 mg/mLWater: Insoluble	[2][4]
Storage	3 years at -20°C (powder)1 year at -80°C (in solvent)	[2]

Mechanism of Action and Signaling Pathway

FLT3-IN-2 functions as an ATP-competitive inhibitor of the FLT3 kinase.[5] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and subsequent autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT. These pathways are crucial for the proliferation, differentiation, and survival of hematopoietic progenitor cells.



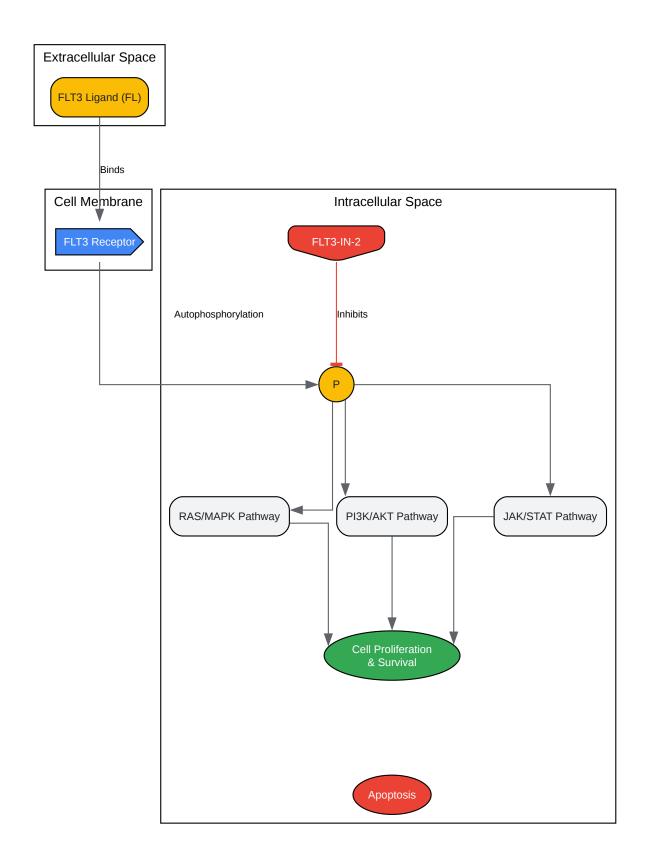




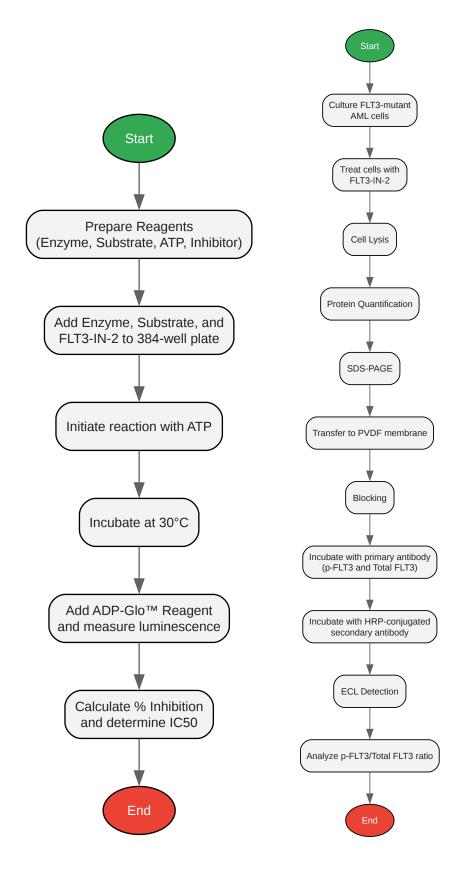
In certain hematological malignancies like AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the receptor. This aberrant signaling drives uncontrolled cell proliferation and survival of leukemic blasts.

FLT3-IN-2 exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades. This inhibition of FLT3 signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.









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- 4. 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | CAS: 1029044-16-3 | Chemical Product | FINETECH INDUSTRY LIMITED FINETECH INDUSTRY LIMITED Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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